
5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H11NO2S2 and a molecular weight of 229.32 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a 1-oxidothiomorpholino group and a carbaldehyde group. It is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde involves several steps. One common method includes the reaction of thiophene-2-carbaldehyde with thiomorpholine in the presence of an oxidizing agent. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Analyse Des Réactions Chimiques
5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into thiophene derivatives with different oxidation states.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors . The exact molecular targets and pathways are still under investigation, but its ability to form reactive intermediates makes it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
5-(1-Oxidothiomorpholino)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Thiophene-2-carbaldehyde: Lacks the oxidothiomorpholino group, making it less reactive in certain chemical reactions.
Thiophene 1,1-dioxides: These compounds are more oxidized and have different reactivity profiles.
Rhodanine derivatives: These compounds share similar biological activities but have different structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11NO2S2 |
|---|---|
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
5-(1-oxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S2/c11-7-8-1-2-9(13-8)10-3-5-14(12)6-4-10/h1-2,7H,3-6H2 |
Clé InChI |
YHHSZZXMBAWRGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)CCN1C2=CC=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


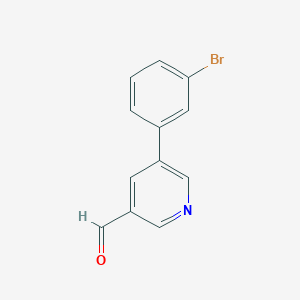
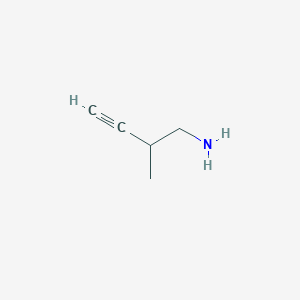
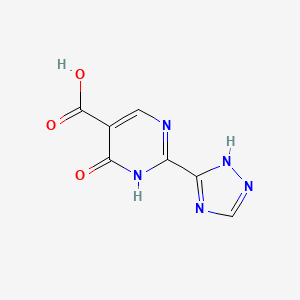
![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile](/img/structure/B13206184.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13206186.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-methylaniline](/img/structure/B13206189.png)

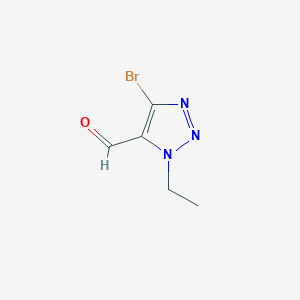
![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13206200.png)

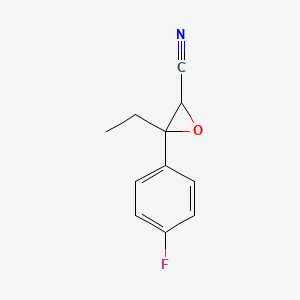
![4-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B13206211.png)
